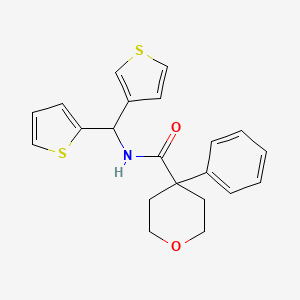

4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

CAS No.: 2034605-44-0

Cat. No.: VC4141992

Molecular Formula: C21H21NO2S2

Molecular Weight: 383.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034605-44-0 |

|---|---|

| Molecular Formula | C21H21NO2S2 |

| Molecular Weight | 383.52 |

| IUPAC Name | 4-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]oxane-4-carboxamide |

| Standard InChI | InChI=1S/C21H21NO2S2/c23-20(21(9-11-24-12-10-21)17-5-2-1-3-6-17)22-19(16-8-14-25-15-16)18-7-4-13-26-18/h1-8,13-15,19H,9-12H2,(H,22,23) |

| Standard InChI Key | AYFUSROWMJONAD-UHFFFAOYSA-N |

| SMILES | C1COCCC1(C2=CC=CC=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Introduction

Structural Overview

The compound's chemical structure can be broken down into the following components:

-

Phenyl Group: A benzene ring directly attached to the tetrahydropyran backbone.

-

Thiophene Groups: Two thiophene rings (a five-membered aromatic ring containing sulfur) are linked via a methylene (-CH2-) bridge.

-

Tetrahydropyran Ring: A six-membered saturated ring containing oxygen, contributing to the molecule's rigidity and hydrophilic properties.

-

Carboxamide Functional Group: The terminal amide group (-CONH-) provides hydrogen bonding capabilities, enhancing solubility and potential biological activity.

Molecular Formula

The molecular formula of this compound is C20H19NO2S2, reflecting its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis Pathways

While specific synthesis methods for this exact compound are not readily available in the literature, its structure suggests it could be synthesized using multi-step organic reactions involving:

-

Formation of the Tetrahydropyran Backbone:

-

Starting with tetrahydropyran derivatives functionalized at the 4-position.

-

-

Introduction of the Phenyl Group:

-

Employing Friedel-Crafts alkylation or acylation to attach the phenyl group.

-

-

Attachment of Thiophene Rings:

-

Utilizing thiophene derivatives in cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce thiophene moieties at the amine site.

-

-

Amidation Reaction:

-

Reacting an appropriate acid chloride or ester with an amine precursor to form the carboxamide group.

-

Characterization Techniques

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups like -NH, C=O, and aromatic systems.

-

X-ray Crystallography: For detailed three-dimensional structural analysis.

Potential Applications

Given its structural features, this compound could have applications in various fields:

4.1. Pharmaceutical Development

-

The presence of carboxamide and thiophene groups suggests potential biological activity as these moieties are common in drug design.

-

Possible roles include acting as enzyme inhibitors or receptor modulators due to its ability to form hydrogen bonds and π-stacking interactions.

4.2. Material Science

-

The aromatic and heterocyclic components may make it suitable for use in organic semiconductors or photovoltaic devices.

4.3. Catalysis

-

Thiophene derivatives are often used as ligands in metal-catalyzed reactions.

Comparative Analysis with Similar Compounds

| Feature | Compound A (Target) | Compound B (Similar Thiophene Derivative) |

|---|---|---|

| Functional Groups | Phenyl, thiophene, tetrahydropyran, carboxamide | Thiophene, triazole |

| Molecular Complexity | High | Moderate |

| Potential Applications | Pharmaceuticals, materials science | Pharmaceuticals |

| Analytical Techniques Used | NMR, IR, MS | NMR, IR |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume